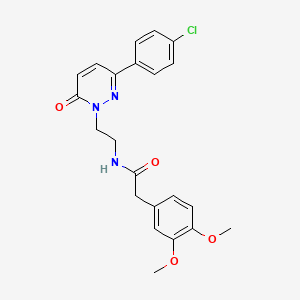

![molecular formula C20H18N6O2S B2681525 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 863452-84-0](/img/structure/B2681525.png)

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrrolo[2,3-d]pyrimidine derivative . It’s a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine . The yield of the reaction was reported to be 70% .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine ring system . The compound has a calculated m/z value of 416.1757 .Chemical Reactions Analysis

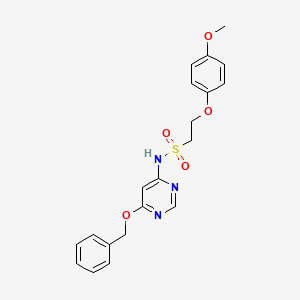

The compound is synthesized through a reaction involving 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles and guanidine .Physical And Chemical Properties Analysis

The compound has a melting point of 209-211 ℃ . The ATR-FTIR peaks are at 3061 (=C–H, Stretch), 2928 (O–CH 3, Stretch), 1654 (C=O, Stretch), 1566 (C=C, Stretch), 1457 (C–H, Band), 1236 (C–N, Stretch), 1189 (C–O, Stretch) .Aplicaciones Científicas De Investigación

Chemical Structure and Properties

The compound has the following properties:

Synthesis and Preparation

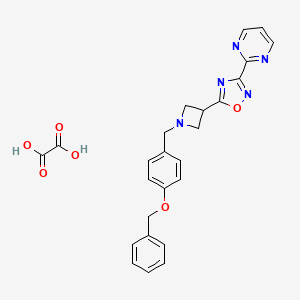

The compound is synthesized from N4-benzyl-6-chloropyrimidine-4,5-diamine. Its preparation involves specific chemical reactions and steps, which researchers can explore further .

Biological Activity and Receptor Studies

A. A3 Adenosine Receptor Antagonists:- The compound serves as a reactant in the synthesis of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines. These derivatives act as selective A3 adenosine receptor antagonists. Researchers investigate their potential therapeutic applications, especially in the context of adenosine signaling pathways and related diseases .

- Docking studies have suggested that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold (similar to our compound) could be used as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. These inhibitors play a role in epigenetic regulation and have implications in cancer therapy .

- Molecular hybridization led to the synthesis of a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazine. These derivatives were evaluated for their antiproliferative activities against various cancer cell lines. Researchers explore their potential as anticancer agents .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2S/c1-28-16-10-6-5-9-15(16)23-17(27)12-29-20-18-19(21-13-22-20)26(25-24-18)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYVAWDGDVHCEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2681445.png)

![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2681451.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2681459.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)